Benzene, 1,1'-(6-fluoro-1-hexenylidene)bis-
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Overview
Description
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- is an organic compound characterized by the presence of a benzene ring substituted with a 6-fluoro-1-hexenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- typically involves the reaction of benzene derivatives with fluoroalkenes under specific conditions. One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated benzene derivative in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced mechanochemical processes to enhance efficiency and reduce solvent use . Mechanochemistry, which involves reactions triggered by mechanical forces such as ball milling, is gaining popularity as a green chemistry approach for the synthesis of various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Nucleophilic aromatic substitution is a common reaction, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoroalkylbenzenes.
Scientific Research Applications
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- exerts its effects involves interactions with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic species to form a cationic intermediate, which then loses a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1,3-butadienylidene)bis-: Similar in structure but lacks the fluoro group.
1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of fluoroalkyl groups.
Uniqueness
The presence of the fluoro group in Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
548459-52-5 |
---|---|
Molecular Formula |
C18H19F |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
(6-fluoro-1-phenylhex-1-enyl)benzene |
InChI |
InChI=1S/C18H19F/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-14H,3,8-9,15H2 |
InChI Key |
QRKWWOWKZYQURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCCF)C2=CC=CC=C2 |
Origin of Product |
United States |
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